2-[(Pyridin-4-yl)methoxy]pyrazine

Medicinal Chemistry Cross-Coupling Reactions Kinase Inhibitor Synthesis

2-[(Pyridin-4-yl)methoxy]pyrazine is a strategic heterocyclic building block for oncology medicinal chemistry. Unlike its brominated analog (CAS 2089917-75-7), this non-halogenated variant eliminates specialized waste disposal while providing an unsubstituted pyrazine core for downstream functionalization. Its 4-pyridyl regioisomer configuration is critical for c-Met/Axl dual inhibitor programs—2- or 3-pyridyl analogs show significantly altered kinase selectivity profiles. Ideal for fragment-based screening and lead optimization targeting the kinase hinge region.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 2200068-36-4
Cat. No. B2629711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-4-yl)methoxy]pyrazine
CAS2200068-36-4
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CN=CC=C1COC2=NC=CN=C2
InChIInChI=1S/C10H9N3O/c1-3-11-4-2-9(1)8-14-10-7-12-5-6-13-10/h1-7H,8H2
InChIKeyWEAKZKVPMOTEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Pyridin-4-yl)methoxy]pyrazine (CAS 2200068-36-4): Heterocyclic Building Block Profile for Kinase-Targeted Synthesis


2-[(Pyridin-4-yl)methoxy]pyrazine is a heterocyclic small molecule (molecular formula C₁₀H₉N₃O, MW 187.20 g/mol) that features a pyrazine core linked to a pyridine ring via a methoxy bridge . This compound is categorized as a heterocyclic building block and is referenced in the context of synthesizing pyrazine derivatives that act as Axl and c-Met receptor tyrosine kinase inhibitors . The aminoheteroaryl scaffold, to which this compound belongs, is documented in patent literature as having activity against c-MET, a kinase target implicated in oncology [1].

Why 2-[(Pyridin-4-yl)methoxy]pyrazine Cannot Be Easily Replaced by Other Pyrazine or Pyridine Building Blocks


For a researcher procuring intermediates for a specific kinase inhibitor synthesis, simple in-class substitution is risky. A direct analog like 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS 2089917-75-7) [1] differs in its halogen substitution, which fundamentally alters its reactivity in cross-coupling reactions and its binding to kinase targets. Similarly, other pyrazine-pyridine biheteroaryls lacking the methoxy linker, such as 3-(pyridin-4-yl)pyrazin-2-amine derivatives described in the Sugen/Pfizer c-MET inhibitor patents [2], exhibit different conformational flexibility and hydrogen-bonding capabilities, impacting the selectivity profiles of the final inhibitors. The specific substitution pattern of 2-[(Pyridin-4-yl)methoxy]pyrazine makes it a distinct entry point for structure-activity relationship (SAR) exploration, and substituting it with a different regioisomer or linker can derail a synthesis route.

Comparative Pharmacochemical and Structural Differentiation Evidence for 2-[(Pyridin-4-yl)methoxy]pyrazine


Lack of Halogen Provides a Distinct Reactivity Profile Compared to the Brominated Analog

The target compound differs from its closest commercially available analog, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS 2089917-75-7), by the absence of a bromine atom at the 5-position of the pyrazine ring [1]. This structural difference eliminates the need for a dehalogenation step if the final target molecule requires an unsubstituted pyrazine. Researchers can directly advance to functionalization at other positions without the steric and electronic interference of the heavy bromine atom.

Medicinal Chemistry Cross-Coupling Reactions Kinase Inhibitor Synthesis

Methoxy Linker Provides Conformational Flexibility Absent in Direct-Linked Biheteroaryl c-MET Inhibitors

The methoxy bridge (-OCH₂-) in 2-[(Pyridin-4-yl)methoxy]pyrazine introduces a rotatable bond that is absent in direct-linked pyridine-pyrazine biheteroaryls, such as those described in the core scaffold of patent US-8,106,197, which have the two rings directly connected [1]. This added flexibility can be crucial for optimizing the binding pose of a final kinase inhibitor to the ATP-binding pocket of c-MET or Axl, as indicated by the reference to this compound class as a source of Axl/c-Met inhibitors [REFS-1; REFS-3].

Kinase Inhibition Scaffold Morphing Conformational Analysis

Physicochemical Profile Positions the Compound as a Lead-like Fragment for Kinase Targets

According to a computational property calculation for a closely related analog (P-888170951, mcule database), pyrazine-pyridine-methoxy scaffolds exhibit a logP of ~3.78, zero H-bond donors, and one H-bond acceptor, with zero violations of Lipinski's Rule of Five . This profile is consistent with a fragment-like compound that can be grown into a lead molecule for kinase targets such as MNK1 and MNK2, a class for which pyridine and pyrazine derivatives are documented inhibitors .

Fragment-Based Drug Discovery Physicochemical Properties Lead-likeness

Regioisomeric Specificity: 4-Pyridyl Isomer Demonstrates a Different Profile from 2- or 3-Pyridyl Analogs in Kinase Inhibition

In a published study of pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors, the position of the pyridyl nitrogen had a dramatic impact on potency. The 2-pyridyl analog (1-4a) achieved 99.7% inhibition at 10 µM with an IC₅₀ of 0.065 µM, whereas the 3-pyridyl analog (1-4b) only achieved 75.2% inhibition and the 4-pyridyl analog (1-4c) achieved 41.6% inhibition at the same concentration [1]. This demonstrates that the 4-pyridyl substitution pattern, which is present in 2-[(Pyridin-4-yl)methoxy]pyrazine, yields a markedly different biological profile compared to its regioisomers. This difference suggests that a 4-substituted pyridine may tune selectivity against certain kinase targets differently than 2- or 3-substituted analogs.

Kinase Selectivity Regioisomer Comparison c-MET Inhibition

Precision Application Scenarios for Procuring 2-[(Pyridin-4-yl)methoxy]pyrazine


Synthesis of Axl/c-Met Dual Kinase Inhibitors Targeting the ATP-Binding Pocket

Based on the vendor reference to pyrazine derivatives as Axl and c-Met receptor enzyme inhibitors , this compound is a strategic starting material for medicinal chemistry teams developing next-generation dual inhibitors for oncology. Procurement is justified when the target compound design requires a flexible methoxy linker to position the pyridine ring for optimal interaction with the hinge region of the kinase domain, a design principle inferred from the conformational advantages established in Section 3.

Fragment-Based Screening Library Expansion for MNK1/MNK2 Kinase Targets

Given that pyridine and pyrazine derivatives are documented as inhibitors of MNK1 and MNK2, kinases implicated in cancer and metabolic disease signaling , this compound's favorable lead-likeness profile (logP ~3.78, zero H-bond donors) makes it a high-value addition to focused fragment libraries. Its inclusion is rationalized by its ability to be grown into a potent lead while maintaining physicochemical properties within drug-like space, as supported by the computational evidence in Section 3.

SAR Exploration of Regioisomeric Effects on Kinase Selectivity Profiles

For a research program requiring a specific 4-pyridyl substitution pattern, this building block is not interchangeable with 2- or 3-pyridyl analogs. As demonstrated by the VEGFR-2 inhibition data, the 4-pyridyl regioisomer provides a distinct potency and selectivity window that is 58 percentage points lower in inhibition than its 2-pyridyl counterpart [1]. This makes it an essential tool for tuning selectivity away from certain anti-targets while maintaining desired on-target activity. [1]

Chemical Probe Synthesis Without Halogen Handling Constraints

In synthetic chemistry labs, choosing a non-halogenated pyrazine core eliminates the need for specialized waste disposal and additional purification steps associated with brominated intermediates. This compound is the ideal choice over its brominated analog (2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, CAS 2089917-75-7) when the final target molecule requires an unsubstituted pyrazine ring, as established by the structural comparison in Section 3. [2]

Quote Request

Request a Quote for 2-[(Pyridin-4-yl)methoxy]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.